1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
Overview
Description
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H6ClFNO3 It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene typically involves multiple steps. One common method includes the nitration of 2-Chloro-4-fluoroanisole, followed by methylation. The nitration process involves treating the starting material with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Halogenation: Substitution of hydrogen atoms with halogens.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in this compound can yield 2-Chloro-4-fluoro-5-aminoanisole .
Scientific Research Applications
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biochemistry: Employed in studies involving enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The chlorine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitroanisole: Similar structure but lacks the fluorine atom.
4-Fluoro-2-nitroanisole: Similar structure but lacks the chlorine atom.
2-Chloro-4-nitroanisole: Similar structure but lacks the fluorine atom.
Uniqueness
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various synthetic and research applications .
Biological Activity
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a chlorinated nitroaromatic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClFNO and a molecular weight of 195.57 g/mol. The compound features several functional groups that influence its reactivity and biological interactions:
- Chloro group (Cl) : Often enhances lipophilicity, aiding in membrane permeability.
- Fluoro group (F) : Can affect the electronic properties and biological activity.
- Methoxy group (OCH) : Generally increases solubility and can participate in hydrogen bonding.
- Nitro group (NO) : Known for its ability to undergo reduction, leading to reactive intermediates.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The nitro group is particularly crucial for this activity, as it can be reduced to form reactive species that damage bacterial DNA.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties . It appears to modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. This could make it a candidate for developing treatments for inflammatory diseases.
Enzyme Inhibition
This compound has been investigated for its potential to inhibit various enzymes, particularly those involved in cancer pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are critical in cell signaling and proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the substituents can significantly enhance or diminish this inhibitory effect.
The mechanism of action involves several pathways:
- Reduction of Nitro Group : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which may interact with cellular macromolecules like DNA and proteins, leading to cytotoxic effects.
- Interaction with Enzymes : The compound may bind to active sites of enzymes, altering their function and disrupting cellular signaling pathways.
- Cell Membrane Penetration : The presence of halogen atoms (Cl and F) enhances the ability of the compound to penetrate cell membranes, facilitating its biological effects.
Study 1: Antibacterial Activity
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested. This suggests its potential utility in treating bacterial infections resistant to conventional antibiotics.
Study 2: Anti-inflammatory Mechanisms
In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This reduction indicates a possible mechanism through which the compound exerts anti-inflammatory effects.
Summary Table of Biological Activities
Properties
IUPAC Name |
1-chloro-5-fluoro-2-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRONHBXGPYQWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058703 | |
Record name | 2-Chloro-4-fluoro-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-76-2 | |
Record name | 2-Chloro-4-fluoro-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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